molecular formula C15H13N B1329440 3,3-Diphenylpropanenitrile CAS No. 2286-54-6

3,3-Diphenylpropanenitrile

Cat. No. B1329440
CAS RN: 2286-54-6
M. Wt: 207.27 g/mol
InChI Key: INERKLNEVAZSCI-UHFFFAOYSA-N
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Description

3,3-Diphenylpropanenitrile is a chemical compound that is related to various diphenylpropane derivatives. While the specific compound 3,3-Diphenylpropanenitrile is not directly mentioned in the provided papers, these papers discuss related compounds and their properties, which can provide insights into the characteristics of 3,3-Diphenylpropanenitrile.

Synthesis Analysis

The synthesis of related compounds such as 1,3-diphenylpropane-1,3-dione involves the use of ethyl benzoate and acetophenone as raw materials. The structure of the synthesized compound is characterized by spectroscopic methods such as 1H NMR, ESI-MS, IR, and UV-Vis spectra . Similarly, 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones are synthesized through Michael addition, indicating that the diphenylpropane backbone can be modified to create various derivatives .

Molecular Structure Analysis

The molecular structure of related compounds such as 1,3-diphenylpropane-1,2,3-trione has been determined by gas-phase electron diffraction, revealing that the phenyl rings are nearly coplanar with the adjacent carbonyl groups . X-ray crystallography is also used to determine the structure of other derivatives, such as 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide . These studies suggest that the diphenylpropane core can adopt various conformations depending on the substituents attached to it.

Chemical Reactions Analysis

The reactivity of diphenylpropane derivatives can be inferred from the photolysis of 1,3-diphenylpropynylidene, which results in cyclization to singlet diphenylcyclopropenylidene and can undergo reversible photochemical reactions . Additionally, the reaction of 1,1-diphenyl-propane-1,3-diol with thionyl chloride leads to the formation of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, indicating that diphenylpropane derivatives can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylpropane derivatives are studied using various analytical techniques. For instance, the thermal properties of 1,3-diphenylpropane-1,3-dione are investigated using TG-DSC methods, revealing that the compound is stable in solid and liquid states up to certain temperatures . The photophysical properties of 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine are reported in different solvents, indicating that the electronic properties of diphenylpropane derivatives can be influenced by their functional groups .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

3,3-Diphenylpropanenitrile and its derivatives have been explored for their catalytic activity in various organic reactions. For instance, a derivative, 2-Methyl-3,3-diphenyl-1-(2,4,6-tri-t-butylphenyl)-1,3-diphosphapropene, acted as a chelating ligand for transition metal complexes. These complexes, particularly the palladium complex, showed catalytic activity in the Sonogashira coupling reaction, a critical process in organic synthesis (Liang, Nishide, Ito, & Yoshifuji, 2003).

Synthesis and Characterization of Complex Compounds

The compound has also been used in the synthesis and characterization of complex metal-based molecules. An example includes its role in the preparation of diamine(diphosphine)ruthenium(II) complexes for catalytic hydrogenation of α,β-Unsaturated Ketones (Wu, Lindner, Mayer, Jiang, Krishnan, & Bertagnolli, 2005). These findings are crucial for advancing organometallic chemistry and catalysis.

Application in Electronic Devices

In the field of electronics, derivatives of 3,3-Diphenylpropanenitrile have been used in the fabrication of organic light-emitting diodes (OLEDs). For example, Pt(II) complexes derived from this compound have been employed in OLEDs to reduce aggregation-induced quenching, improving electroluminescent performance and suggesting potential applications in organic memory devices (Blondel, Delarue, Lopes, Ladeira-Mallet, Alary, Renaud, & Sasaki, 2017).

Organic Synthesis and Oxidation Reactions

Additionally, 3,3-Diphenylpropanenitrile derivatives have been used to synthesize new cobalt(II) phthalocyanine complexes, which demonstrated catalyticactivity for the oxidation of cyclohexene. These complexes selectively oxidized cyclohexene to give 2-cyclohexene-1-ol as a major product, showcasing their potential as catalysts in organic synthesis and industrial applications (Saka, Bıyıklıoğlu, Kantekin, & Kani, 2013).

Photochemical Applications

The compound has also been explored in photochemical applications. A study highlighted the selective sequential addition of diphenyl diselenide to ethyl propiolate and isocyanides upon irradiation with near-UV light, indicating the compound's potential in developing photochemically active materials (Ogawa, Doi, Tsuchii, & Hirao, 2001).

Safety And Hazards

3,3-Diphenylpropanenitrile is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H315-H319 (causes skin irritation and serious eye irritation) . Precautionary measures include avoiding breathing its dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3,3-diphenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERKLNEVAZSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177402
Record name 3,3-Diphenylpropiononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylpropanenitrile

CAS RN

2286-54-6
Record name β-Phenylbenzenepropanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diphenylpropiononitrile
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Record name 3,3-Diphenylpropiononitrile
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Record name 3,3-diphenylpropiononitrile
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Record name 3,3-Diphenylpropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EM Kaiser, CR Hauser - The Journal of Organic Chemistry, 1968 - ACS Publications
Acetonitrile was found to undergo mainly ionization of an a hydrogen with n-butyllithium in tetrahydro-furan-hexane, rather than an addition reaction involving the cyanide group. The …
Number of citations: 144 pubs.acs.org
Y Fukumoto, Y Tamura, Y Iyori… - The Journal of Organic …, 2016 - ACS Publications
The combination of TpRh(C 2 H 4 ) 2 (Tp = tris(pyrazol-1-yl)borate) and P(2-furyl) 3 catalyzes the reaction of tertiary alkyl-substituted alkynes with tert-butylhydrazine, leading to the …
Number of citations: 16 pubs.acs.org
A Sera, T Tsuzuki, E Satoh, K Itoh - Bulletin of the Chemical Society of …, 1992 - journal.csj.jp
The reaction of substituted dicyanoalkenes with aqueous titanium(III) chloride was examined. The dicyanoalkenes, which showed irreversible reduction characteristics on cyclic …
Number of citations: 11 www.journal.csj.jp
Y Gorbunova, DN Zakusilo, IA Boyarskaya, AV Vasilyev - Tetrahedron, 2020 - Elsevier
Reactions of 3-arylpropenenitriles [ArCHdouble bondCHCN] with arenes [Ar’H] under the superelectrophilic activation conditions with Brønsted superacid TfOH (CF 3 SO 3 H) or strong …
Number of citations: 7 www.sciencedirect.com
AR Gholap, V Paul, KV Srinivasan - Synthetic Communications®, 2008 - Taylor & Francis
Synthesis of (±)-cibenzoline and its analogs has been achieved by a simple sequence of reactions. The diaryl cyanoolefin intermediate 3 could be prepared by Knoevenagel …
Number of citations: 10 www.tandfonline.com
PV Ramachandran, TE Burghardt… - The Journal of Organic …, 2005 - ACS Publications
A convenient preparation of functionalized chiral tetrahydropyridine-3-carboxylates from nitriles in 68−90% enantiomeric excess (ee) via allylboration, followed by a conjugate addition−…
Number of citations: 68 pubs.acs.org
A Buschauer, A Friese-Kimmel, G Baumann… - European journal of …, 1992 - Elsevier
Analogues of the potent histamine H 2 agonist arpromidine, characterized by non-heterocyclic groups (phenyl, cyclohexyl, alkyl) instead of the pheniramine-like portion, were prepared …
Number of citations: 35 www.sciencedirect.com
J Xiao, F Li, T Zhong, X Wu, F Guo, Q Li, ZL Tang - Tetrahedron, 2020 - Elsevier
For the first time, a novel copper-catalyzed direct C(sp 3 )–H/C(sp 3 )–H cross-coupling of arylacetonitriles with unactivated benzylic compounds was described, allowing various a-…
Number of citations: 2 www.sciencedirect.com
JC Reisenbauer, BN Bhawal, N Jelmini… - … Process Research & …, 2022 - ACS Publications
Hydrocyanation reactions enable access to synthetically valuable nitriles from readily available alkene precursors. However, hydrocyanation reactions using hydrogen cyanide (HCN) …
Number of citations: 9 pubs.acs.org
T Harada, T Mukaiyama - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
In the presence of a catalytic amount of trityl hexafluoroantimonate, sequential reactions of epoxides with silylated nucleophiles, rearrangement of epoxides and C–C or C–O bond …
Number of citations: 9 www.journal.csj.jp

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